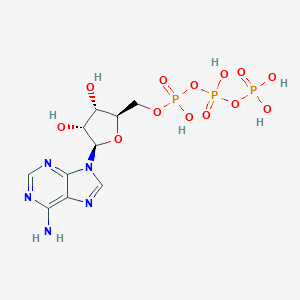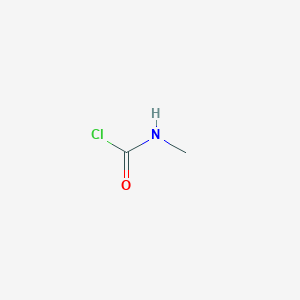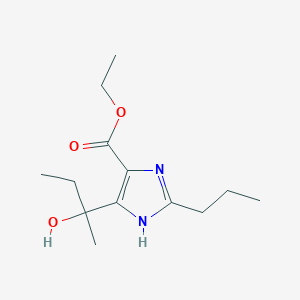
三磷酸腺苷
描述
Adenosine-5’-triphosphate (ATP) is an energy-carrying molecule found in all living organisms . It captures chemical energy obtained from the breakdown of food molecules and releases it to fuel other cellular processes . ATP is involved in several biological processes such as membrane transport, muscle contraction, synthesis, and degradation of biological molecules .
Synthesis Analysis
Adenosine 5′[(S)α-thio]triphosphate is converted predominantly into adenosine 5′[γ-18O]triphosphate by bromine in [18O]water . Another study mentions the enzymatic synthesis of Adenosine-5’-O-(3-Thiophosphate) .
Molecular Structure Analysis
ATP consists of an adenine attached by the 9-nitrogen atom to the 1′ carbon atom of a sugar (ribose), which in turn is attached at the 5’ carbon atom of the sugar to a triphosphate group . The three phosphate groups are labeled as alpha (α), beta (β), and gamma (γ) .
Chemical Reactions Analysis
ATP is involved in hydrolytic pathways at pH values ranging from 0 to 8.3 . Another study discusses the thermodynamics of the hydrolysis of ATP .
Physical And Chemical Properties Analysis
ATP has a molar mass of 507.18 g/mol . It has a density of 1.04 g/cm³ (disodium salt) and a melting point of 187 °C (disodium salt; decomposes) . ATP’s UV-vis (λ max) is 259 nm .
科学研究应用
ATP in Bioproduction
ATP is consumed as a biological energy source by many intracellular reactions, thus the intracellular ATP supply is required to maintain cellular homeostasis . The dependence on the intracellular ATP supply is a critical factor in bioproduction by cell factories . An enhanced ATP supply improves target production through increases in resource uptake, cell growth, biosynthesis, export of products, and tolerance to toxic compounds .
ATP Hydrolysis with Polyoxovanadates
The reactivity of polyoxovanadates towards ATP hydrolysis at different pH levels has been studied . Rate acceleration of up to five orders of magnitude was observed in the presence of vanadates compared to spontaneous ATP hydrolysis . This study advances the understanding of the reactivity of polyoxovanadates towards ATP .
ATP in Medical Applications
During surgery, ATP and adenosine have been used to induce hypotension . In patients with haemorrhagic shock, increased survival was observed after ATP treatment . In cardiology, ATP has been shown to be a well-tolerated and effective pulmonary vasodilator in patients with pulmonary hypertension .
ATP as a P2 Purinergic Agonist
Adenosine 5′-Triphosphate is used as a P2 purinergic agonist . This application is important in the field of neuroscience, where P2 receptors play a crucial role in neurotransmission and neuromodulation .
ATP in DNA Synthesis
ATP is also used as a nucleotide, the 5′-triphosphate of deoxyadenosine activated precursor in DNA synthesis . This is a fundamental process in all living organisms, as DNA replication is essential for cell division .
ATP in Metabolic Reactions
Many metabolic reactions involve ATP synthesis and consumption . For example, ATP is required for DNA replication, biosynthesis, protein assembly, and biochemical transport (uptake and export) . ATP also supplies adenosine for the biosynthesis of certain metabolites .
安全和危害
未来方向
ATP is often referred to as the “molecular unit of currency” of intracellular energy transfer . When consumed in metabolic processes, ATP converts either to adenosine diphosphate (ADP) or to adenosine monophosphate (AMP) . Future research is focusing on blocking the purinergic signaling to enhance radiotherapy as a combination antitumor therapeutic strategy .
属性
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHQWZAMYRWXGA-KQYNXXCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N5O13P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022559 | |
| Record name | Adenosine triphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Adenosine triphosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000538 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1000.0 mg/mL; 862 mg/mL (magnesium salt) | |
| Record name | ATP | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00171 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Adenosine triphosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000538 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
ATP is able to store and transport chemical energy within cells. ATP also plays an important role in the synthesis of nucleic acids. ATP can be produced by various cellular processes, most typically in mitochondria by oxidative phosphorylation under the catalytic influence of ATP synthase. The total quantity of ATP in the human body is about 0.1 mole. The energy used by human cells requires the hydrolysis of 200 to 300 moles of ATP daily. This means that each ATP molecule is recycled 2000 to 3000 times during a single day. ATP cannot be stored, hence its consumption must closely follow its synthesis. | |
| Record name | ATP | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00171 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Adenosine-5'-triphosphate | |
CAS RN |
56-65-5, 11016-17-4, 51963-61-2 | |
| Record name | 5′-ATP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adenosine triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ATP | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00171 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Adenosine 5'-(tetrahydrogen triphosphate) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Adenosine triphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adenosine 5'-triphosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.258 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | R-Phycoerythrin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 51963-61-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ADENOSINE TRIPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L70Q75FXE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Adenosine triphosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000538 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Adenosine-5'-triphosphate binds to purinergic receptors, classified as P1 and P2 receptors. [] P2 receptors, further subdivided into P2X and P2Y subtypes, mediate various cellular responses. For example, in the rat vas deferens, Adenosine-5'-triphosphate activates P2X receptors leading to smooth muscle contraction. [] In human colon cancer cells (HT-29), Adenosine-5'-triphosphate elicits a biphasic response, characterized by an initial increase followed by a decrease in extracellular acidification rate, suggesting the presence of functional P2 receptors. []
A: In brown adipose tissue, Adenosine-5'-triphosphate is crucial for thermogenesis. Uncoupling protein 1 (UCP1) in brown adipocytes uncouples Adenosine-5'-triphosphate synthesis from substrate oxidation, generating heat instead of Adenosine-5'-triphosphate. [] This process is triggered by the sympathetic nervous system, leading to the release of fatty acids and activation of UCP1. []
A: Yes, intravenous administration of Adenosine-5'-triphosphate during sinus rhythm can help diagnose dual atrioventricular nodal pathways in patients with atrioventricular nodal reentrant tachycardia. [, , ] The Adenosine-5'-triphosphate test induces transient changes in atrioventricular conduction, revealing the presence of a slow pathway. [, , ]
ANone: Adenosine-5'-triphosphate is a nucleoside triphosphate composed of an adenine base, a ribose sugar, and three phosphate groups.
A: Yes, fluorescence spectroscopy is frequently used to study Adenosine-5'-triphosphate interactions. For instance, the binding of a fluorescent analog, 2'(3')-O-(2,4,6-trinitrophenyl)-adenosine-5'-triphosphate, to proteins like the yeast plasma membrane H(+)-ATPase can be monitored by fluorescence changes. []
ANone: While the provided research doesn't explicitly discuss material compatibility in the context of material science, Adenosine-5'-triphosphate stability is crucial for its biological function.
A: Maintaining Adenosine-5'-triphosphate levels during boar sperm cryopreservation is essential for preserving sperm mobility. A dialysis-based dilution method demonstrated better protection of Adenosine-5'-triphosphate and sperm mobility compared to traditional methods. []
ANone: Adenosine-5'-triphosphate itself isn't a catalyst, but it's a crucial cofactor for numerous enzymes.
A: Yes, pyruvate phosphate dikinase, found in Clostridium symbiosum, utilizes Adenosine-5'-triphosphate as a substrate. Kinetic studies revealed that the enzyme has separate, largely independent catalytic sites for Adenosine-5'-triphosphate /AMP and pyruvate/phosphoenolpyruvate. []
ANone: While the provided research articles predominantly focus on experimental approaches, computational tools are increasingly used to study Adenosine-5'-triphosphate and related systems.
ANone: Modifying the Adenosine-5'-triphosphate structure can significantly impact its activity, potency, and receptor selectivity.
A: In the rabbit corneal epithelium, Adenosine-5'-triphosphate and uridine-5'-triphosphate triggered a biphasic increase in intracellular calcium concentration, while Adenosine-5'-diphate induced only the initial spike. [] P2X receptor agonists like α,β-methylene Adenosine-5'-triphosphate did not elicit calcium responses. [] These findings suggest that specific structural features of Adenosine-5'-triphosphate are crucial for its interaction with different purinergic receptor subtypes.
ANone: Adenosine-5'-triphosphate is susceptible to hydrolysis, and its stability is influenced by factors like pH and temperature.
A: Adenosine-5'-triphosphate -responsive drug delivery systems are being explored for targeted cancer therapy. These systems exploit the difference in Adenosine-5'-triphosphate concentrations between tumor microenvironment and normal tissues. [] Various nanocarriers like polymeric nanogels and liposomes are designed to release their cargo upon sensing elevated Adenosine-5'-triphosphate levels in the tumor vicinity. []
ANone: While the provided research doesn't delve into specific SHE regulations for Adenosine-5'-triphosphate, general laboratory safety practices and regulations regarding handling chemicals and biological materials would apply.
ANone: Adenosine-5'-triphosphate , being a naturally occurring molecule involved in numerous physiological processes, has a rapid turnover rate in vivo.
A: Yes, studies in chickens have shown that exogenous administration of Adenosine-5'-triphosphate and its derivatives into the renal portal system led to a reduction in urine flow and electrolyte excretion. [] These effects were suggested to be independent of simple energy provision by Adenosine-5'-triphosphate . []
ANone: Adenosine-5'-triphosphate itself isn't typically evaluated for therapeutic efficacy in the same way as conventional drugs.
ANone: The concept of resistance and cross-resistance, typically associated with drug therapy, isn't directly applicable to Adenosine-5'-triphosphate , as it's a fundamental molecule involved in essential cellular processes.
A: Research suggests that impaired autophagy, a cellular degradation pathway, might be implicated in acute pancreatitis. The depletion of lysosomal-associated membrane protein-2 (Lamp-2) disrupts the fusion of autophagosomes with lysosomes, leading to autophagosome accumulation, reduced Adenosine-5'-triphosphate levels, and a shift towards necrotic cell death. []
A: Adenosine-5'-triphosphate -responsive nanocarriers, designed to release drugs specifically in the presence of elevated Adenosine-5'-triphosphate levels (as found in tumor microenvironments), represent a promising drug delivery strategy. []
A: Research highlights the development of near-infrared-emissive nanocarriers that are responsive to Adenosine-5'-triphosphate . [] These nanocarriers utilize phenylboronic acid tags that bind Adenosine-5'-triphosphate , triggering the disassembly of the carrier and release of the drug payload in Adenosine-5'-triphosphate -rich environments. []
ANone: While Adenosine-5'-triphosphate itself is not a typical biomarker, alterations in Adenosine-5'-triphosphate levels or related metabolic pathways can reflect cellular dysfunction.
A: Research has investigated the potential of urinary Adenosine-5'-triphosphate as a marker for urinary tract infection. Although Adenosine-5'-triphosphate reflects microbial biomass and could serve as a research tool, it was found not to be a reliable clinical diagnostic marker. []
ANone: Various analytical techniques are employed to characterize, quantify, and monitor Adenosine-5'-triphosphate.
A: High-performance liquid chromatography is often used to separate and quantify Adenosine-5'-triphosphate and other nucleotides in complex biological samples. []
A: Yes, a flow-injection analysis method employing a hydrogen peroxide/sodium hydroxide/brilliant sulfoflavine system has been developed for the specific and sensitive detection of Adenosine-5'-triphosphate . []
A: In a study investigating the effect of ethanol on rat testes, 31P NMR spectroscopy was used in vivo to determine intratesticular pH and the relative concentrations of various phosphorus-containing metabolites, including Adenosine-5'-triphosphate and phosphodiesters. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![2-(2-chloropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B57801.png)
![6,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B57803.png)

